Ethyl Difluoro(pyridin-2-yl)acetate

Medicinal Chemistry Drug Metabolism Thrombin Inhibition

Ethyl difluoro(pyridin-2-yl)acetate (CAS 267876-28-8) is a fluorinated pyridine derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It is a heterocyclic compound featuring a difluoroacetate moiety and a pyridinyl group, which enhances its reactivity as a building block for heterocyclic compounds in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 267876-28-8
Cat. No. B1589608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Difluoro(pyridin-2-yl)acetate
CAS267876-28-8
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=N1)(F)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3
InChIKeyAHLZMMPDDACOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8) Procurement Guide: Key Specifications and Differentiation


Ethyl difluoro(pyridin-2-yl)acetate (CAS 267876-28-8) is a fluorinated pyridine derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is a heterocyclic compound featuring a difluoroacetate moiety and a pyridinyl group, which enhances its reactivity as a building block for heterocyclic compounds in pharmaceutical and agrochemical synthesis [1]. The compound is available from multiple vendors with typical purity specifications of 95% or higher .

Why Generic Substitution of Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8) Is Ineffective


Generic substitution is ineffective because Ethyl difluoro(pyridin-2-yl)acetate's specific difluoromethylene group at the α-position confers unique metabolic stability that is not shared by non-fluorinated or mono-fluorinated analogs . In medicinal chemistry, this structural feature prevents oxidative metabolism at the α-methylene group, a critical factor in optimizing drug-like properties [1]. Furthermore, the compound's reactivity in Pd/Cu-catalyzed fluorination and its role as a precursor in the synthesis of thrombin inhibitors are highly dependent on this exact substitution pattern .

Quantitative Differentiation of Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8)


Enhanced Metabolic Stability via Difluoromethyl Bioisostere in Thrombin Inhibitors

In the development of 3-aminopyrazinone acetamide thrombin inhibitors, the introduction of a 2,2-difluoro-2-pyridin-2-yl group (as found in Ethyl difluoro(pyridin-2-yl)acetate) prevents metabolic oxidation at the α-methylene group [1]. This modification addresses a key metabolic liability observed in the non-fluorinated parent compound, leading to improved stability [1].

Medicinal Chemistry Drug Metabolism Thrombin Inhibition

Selective Synthesis of -Pyridinyldifluoroacetic Acid Ester via SF4 Deoxofluorination

Deoxofluorination of -pyridinyloxoacetate with sulfur tetrafluoride (SF4) allows for selective formation of the target compound (-pyridinyldifluoroacetic acid ester), whereas similar reactions with - or -pyridinyloxoacetates yield mixtures of difluoroacetic acid esters and tetrafluorinated ethers [1]. This selectivity is temperature-dependent and enables preparative-scale synthesis [1].

Organic Synthesis Fluorination Process Chemistry

Increased Lipophilicity via Difluoromethyl Bioisostere in Heterocyclic Drug Design

The difluoromethyl group in Ethyl difluoro(pyridin-2-yl)acetate acts as a 'lipophilic hydrogen bond donor' bioisostere, enhancing lipophilicity compared to non-fluorinated analogs [1]. This property is advantageous in drug design for improving membrane permeability and target binding affinity [1].

Medicinal Chemistry Bioisosteres Lipophilicity

High Purity Specification (95%+) for Consistent Synthetic Performance

Commercially available Ethyl difluoro(pyridin-2-yl)acetate is supplied with a minimum purity of 95% . This high purity specification ensures reliable and reproducible performance in synthetic applications, particularly in sensitive coupling reactions where impurities could interfere [1].

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8)


Synthesis of Metabolically Stable Thrombin Inhibitors

Utilize Ethyl difluoro(pyridin-2-yl)acetate as a key intermediate in the synthesis of 3-aminopyrazinone acetamide thrombin inhibitors, where the difluoromethylene group prevents α-methylene oxidation, thereby enhancing metabolic stability [1].

Selective Preparation of -Pyridinyldifluoroacetic Acid Esters

Employ the compound as a target in deoxofluorination reactions of -pyridinyloxoacetates with SF4, leveraging the unique selectivity that avoids formation of tetrafluorinated ether byproducts, thus enabling efficient preparative-scale synthesis [2].

Design of Lipophilic Heterocyclic Drug Candidates

Incorporate the compound into medicinal chemistry programs where the difluoromethyl group serves as a lipophilic hydrogen bond donor, improving membrane permeability and target engagement of drug candidates [3].

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